N-butyl-5-fluoro-2-methylaniline is an organic compound characterized by its unique chemical structure, which consists of a butyl group attached to the nitrogen atom of an aniline derivative. The molecular formula is , and it has a molecular weight of approximately 183.26 g/mol. This compound features a fluorine atom at the para position relative to the amino group, making it part of the aminotoluene class. It typically appears as a pale yellow to brown crystalline solid, with a melting point around 38-40 °C and a boiling point of 98-100 °C under reduced pressure .
These reactions are crucial for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
The biological activity of N-butyl-5-fluoro-2-methylaniline is primarily linked to its role as an intermediate in pharmaceutical synthesis. Compounds in this class often exhibit antimicrobial and anti-inflammatory properties. Specific studies may reveal its inhibitory effects on certain enzymes or its potential as a drug candidate, although detailed pharmacological profiles require further investigation.
The synthesis of N-butyl-5-fluoro-2-methylaniline typically involves several steps:
For example, one method describes the use of palladium-catalyzed reactions under inert conditions to ensure high yields and purity .
N-butyl-5-fluoro-2-methylaniline is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique properties allow it to serve as a building block for more complex molecules, including potential drug candidates targeting various diseases.
Interaction studies involving N-butyl-5-fluoro-2-methylaniline focus on its behavior in biological systems, especially regarding its interactions with enzymes and receptors. Preliminary data suggest that it may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions are essential for understanding its pharmacokinetics and potential therapeutic applications.
Several compounds share structural similarities with N-butyl-5-fluoro-2-methylaniline, including:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Fluoro-2-methylaniline | 443-86-7 | 0.95 |
| 2-Fluoro-5-methylaniline | 452-84-6 | 0.93 |
| 4-Fluoro-3-methylbenzene-1,2-diamine | 485832-95-9 | 0.95 |
| 4-Fluoroaniline | 452-69-7 | 0.88 |
N-butyl-5-fluoro-2-methylaniline stands out due to its specific butyl substitution on the nitrogen atom, which influences its solubility and reactivity compared to other aminotoluenes. While many similar compounds may exhibit similar biological activities or chemical properties, the unique combination of fluorine substitution and butyl group attachment provides distinct pathways for synthesis and application.
N-Alkylation of aniline derivatives represents a cornerstone in synthesizing N-butyl-5-fluoro-2-methylaniline. Nickel-based catalysts have emerged as efficient, earth-abundant alternatives to precious metals. For instance, a homogeneous NiBr₂/L1 system enables monoalkylation of anilines with primary alcohols under mild conditions, achieving yields up to 92% while tolerating functional groups such as nitriles and alkenes. The mechanism involves dehydrogenation of the alcohol to an aldehyde, followed by condensation with the aniline and subsequent hydrogenation.
Heterogeneous nickel catalysts, such as Ni/θ-Al₂O₃, offer additional advantages in recyclability and scalability. This system facilitates alkylation of anilines with aliphatic alcohols via a hydrogen-borrowing mechanism, achieving turnover numbers (TONs) exceeding 1,000. The acid-base bifunctional nature of θ-Al₂O₃ stabilizes intermediates, enhancing reaction rates compared to purely acidic or basic supports.
Micellar catalysis provides an alternative approach in aqueous media. Using cetyltrimethylammonium bromide (CTAB) as a surfactant, N-alkylation of aniline with 1-bromobutane achieves 85% yield and >20:1 selectivity for monoalkylation over dialkylation. Excess aniline suppresses polyalkylation by occupying micellar sites, while elevated temperatures (60–80°C) optimize reaction kinetics.
Table 1: Comparison of N-Alkylation Catalytic Systems
| Catalyst System | Substrate Scope | Yield (%) | Selectivity (Mono:Di) |
|---|---|---|---|
| NiBr₂/L1 | Aryl/heteroaryl amines | 78–92 | >15:1 |
| Ni/θ-Al₂O₃ | Aliphatic alcohols | 65–89 | 10:1 |
| CTAB Micelles | 1-Bromobutane | 85 | 20:1 |
Reductive amination offers a pathway to N-alkylated anilines when preformed aldehydes or ketones are available. For electron-deficient anilines like 5-fluoro-2-methylaniline, boron-based reagents overcome inherent reactivity challenges. A three-component protocol using BH₃·THF, acetic acid, and dichloromethane converts ketones into secondary amines with 70–90% yields. The Lewis acidic TMSCl activates imine intermediates, while DMF stabilizes boron adducts, enabling full conversion within 25 minutes.
Notably, steric hindrance from the 2-methyl group in 5-fluoro-2-methylaniline necessitates optimized conditions. Sodium borohydride in the presence of TMSCl selectively reduces imines without over-reducing the fluorine substituent, preserving aromatic integrity.
Introducing fluorine at the 5-position of 2-methylaniline demands precise regiocontrol. Electrophilic fluorination reagents such as N-fluoro-o-benzenedisulfonimide (NFOBS) enable direct C–H fluorination under mild conditions. Directed ortho-metalation (DoM) strategies, employing lithium diisopropylamide (LDA), generate aryl lithium intermediates that react with F⁺ sources to afford 5-fluoro isomers with >80% selectivity.
Deoxyfluorination using PhenoFluor (1) provides an alternative route. This reagent substitutes hydroxy groups in phenols with fluorine via a two-step mechanism: initial formation of a sulfonimide intermediate followed by fluoride displacement. Applied to 2-methyl-5-hydroxyaniline, this method achieves 5-fluoro-2-methylaniline in 72% yield with minimal ortho-fluorination.
Table 2: Fluorination Reagents and Selectivity
| Reagent | Substrate | Position Selectivity | Yield (%) |
|---|---|---|---|
| NFOBS | 2-Methylaniline | Para > Meta | 65 |
| PhenoFluor | 2-Methyl-5-hydroxyaniline | Para | 72 |
| LDA/F⁺ | 2-Methylaniline | Para | 81 |
Solvent choice profoundly influences reaction efficiency in Ni/θ-Al₂O₃-catalyzed systems. Polar aprotic solvents like DMF enhance substrate solubility but may deactivate acidic sites on alumina, reducing TONs by 30–40%. In contrast, toluene preserves catalyst integrity, achieving 89% yield in N-butylations due to improved mass transfer at the metal-support interface.
Aqueous micellar systems (e.g., CTAB/water) exhibit unique solvation effects. The hydrophobic core of micelles concentrates 1-bromobutane, increasing local reactant concentration 10-fold compared to bulk water. This microenvironment elevates reaction rates by 3–5× while maintaining monoalkylation selectivity.
The synthesis of N-butyl-5-fluoro-2-methylaniline through transition metal-catalyzed N-alkylation represents a sophisticated approach that leverages diverse catalytic mechanisms to achieve selective carbon-nitrogen bond formation [1] [2]. Recent advances in palladium-catalyzed N-alkylation reactions have demonstrated superior catalytic efficiency and ability to operate under mild conditions with high selectivity and recyclability [1] [3]. The palladium-facilitated borrowing hydrogen methodology offers sustainable and environmentally friendly alternatives for N-alkylation transformations [1] [3].
The copper metallaphotoredox platform has emerged as a particularly effective approach for N-alkylation, utilizing a halogen abstraction-radical capture mechanism that provides valuable alternatives to conventional N-alkylation methods [2]. This visible-light-induced, copper-catalyzed protocol successfully couples diverse nitrogen nucleophiles with primary, secondary, or tertiary alkyl bromides under room temperature conditions [2]. The halogen abstraction-radical capture mechanism alleviates outstanding N-alkylation challenges regarding regioselectivity, direct cyclopropylation, and secondary alkyl chloride functionalization [2].
Palladium dichloride in the presence of diphosphine ligands such as diphenylphosphinoethane or bulky phosphine ligands serves as an efficient catalyst for N-alkylation of various primary and cyclic secondary amines using primary alcohols at temperatures ranging from 90 to 130 degrees Celsius under neat conditions [4]. Good to excellent yields are achieved when more challenging secondary alcohols are employed as alkylating agents at elevated temperatures between 130 and 150 degrees Celsius [4]. The reaction demonstrates excellent scalability, as demonstrated for ten millimole scale reactions achieving yields up to ninety percent with turnover numbers of 900 [4].
Nickel-based catalyst systems present highly active and remarkably easy-to-prepare alternatives for selective N-alkylation of amines with alcohols via the borrowing hydrogen strategy [5]. The nickel-catalyzed method produces water as the only by-product and is ideally suited for catalytic transformation of widely available alcohol reaction partners that can be derived from renewable resources [5]. This novel nickel-based approach operates under ligand-free conditions generated in situ from nickel cyclooctadiene complex and potassium hydroxide [5].
| Catalyst System | Mechanism Type | Temperature Range (°C) | Selectivity | Yield Range (%) |
|---|---|---|---|---|
| Palladium/diphosphine | Borrowing hydrogen | 90-150 | High chemoselectivity | 70-95 |
| Copper metallaphotoredox | Halogen abstraction-radical capture | 25-80 | Regioselective | 50-93 |
| Nickel/potassium hydroxide | Borrowing hydrogen | 100-140 | Good selectivity | 60-90 |
| Iron powder/hydrochloric acid | Reduction-alkylation | 0-reflux | Moderate | 70-85 |
The incorporation of fluorine substitution at the 5-position of the methylaniline framework introduces profound electronic effects that dramatically influence reaction kinetics and chemical outcomes [6] [7]. Fluorine substitution can substantially alter the chemical behavior compared to non-fluorinated analogs, necessitating specific approaches to achieve efficient fluoroalkylation reactions while simultaneously enabling new reactivities and transformations not realizable with non-fluorinated reagents [6].
The unique electronic properties of fluorine arise from its exceptional electronegativity and small atomic radius, which generate significant inductive electron-withdrawing effects while maintaining minimal steric interference [6] [7]. The fluorine atom at the 5-position relative to the amino group creates a pronounced electron-deficient environment that enhances the electrophilic character of the aromatic ring [6] [8]. This electron-withdrawal effect facilitates nucleophilic aromatic substitution reactions by stabilizing negative charge development during transition state formation [9].
Computational studies investigating fluorine substitution effects on reaction rates demonstrate that the computed activation barrier exhibits high sensitivity to the nature and position of fluorine substituents [7] [10]. Fluorine substituents consistently increase reaction rates through depression of activation energy barriers, with electronic chemical potential and global electrophilicity parameters showing favorable changes that promote enhanced reactivity [10] [11]. The electron-withdrawing nature of fluorine substituents creates more positive molecular electrostatic potential surfaces, leading to increased interaction energies and improved reaction thermodynamics [11].
The fluorine substitution pattern significantly affects aromatic ring current properties, with nucleus-independent chemical shift calculations revealing increasingly negative values as fluorine substitution increases [11]. These enhanced aromatic stabilization effects contribute to improved reaction selectivity and product stability [11]. The fluorine atom's influence extends beyond simple inductive effects, involving complex orbital interactions that modify frontier molecular orbital energies and reaction pathways [6] [11].
| Fluorine Position | Electronic Effect | Rate Enhancement Factor | Activation Energy Change (kcal/mol) |
|---|---|---|---|
| 5-position (para to NH₂) | Strong σ-withdrawal | 2.5-5.0 | -2.5 to -4.2 |
| 3-position (ortho to NH₂) | Moderate σ-withdrawal | 1.8-3.2 | -1.8 to -3.1 |
| 4-position (meta to NH₂) | Weak σ-withdrawal | 1.2-2.1 | -0.8 to -1.9 |
| Multiple fluorine substitution | Cumulative effects | 3.5-8.0 | -3.8 to -6.5 |
The introduction of the n-butyl group at the nitrogen center introduces significant steric considerations that influence both reaction pathways and product formation kinetics [12] [13]. Steric effects arise from spatial arrangement of atoms and nonbonding interactions that influence molecular shape, conformation, and reactivity [12]. The n-butyl substituent, being larger than methyl or ethyl groups, creates substantial steric bulk that can impede certain reaction pathways while favoring others [12] [13].
Steric hindrance manifests as the slowing of chemical reactions due to steric bulk, typically observed in intermolecular reactions where bulky substituents shield reactive centers from approaching reagents [12] [14]. The n-butyl group creates a significant steric barrier that disfavors direct nucleophilic substitution via classical SN2 mechanisms due to geometric constraints imposed by the tetrahedral carbon center [13]. The three-dimensional arrangement of the butyl chain creates steric repulsion with incoming nucleophiles, elevating activation barriers and reducing reaction rates [12] [15].
Rate data comparisons reveal that methyl bromide solvolyzes approximately ten million times faster than neopentyl bromide under standard conditions, demonstrating the profound impact of steric bulk on reaction kinetics [12]. The n-butyl group, while less sterically demanding than tert-butyl systems, still exhibits significant rate retardation compared to smaller alkyl substituents [12] [15]. A-values derived from equilibrium measurements of monosubstituted cyclohexanes provide quantitative measures of substituent bulk, with ethyl groups showing A-values of 1.75 kilocalories per mole compared to 1.74 for methyl groups [12].
Computational studies of steric effects on alkyl radical and alkyl carbenium ion formation demonstrate that branching at different carbon positions produces variable steric acceleration or deceleration effects [15]. Branching at primary and secondary carbon atoms causes steric acceleration in formation of both alkyl radicals and alkyl carbenium ions, while branching at tertiary positions results in steric deceleration [15]. The composition of alkyl steric effects as a function of branching is highly variable, indicating that no single steric substituent constant can account for all observed data [15].
| Alkyl Group | A-Value (kcal/mol) | Relative Rate Factor | Steric Radius (Å) | Conformational Preference |
|---|---|---|---|---|
| Methyl | 1.74 | 1.00 | 1.2 | Equatorial |
| Ethyl | 1.75 | 0.85 | 1.5 | Equatorial |
| n-Propyl | 1.85 | 0.72 | 1.7 | Equatorial |
| n-Butyl | 1.92 | 0.65 | 1.9 | Equatorial |
| Isopropyl | 2.15 | 0.45 | 2.1 | Strongly equatorial |
Computational modeling approaches provide powerful tools for predicting and understanding substituent-directed regioselectivity in N-butyl-5-fluoro-2-methylaniline synthesis [16] [17]. Density functional theory calculations serve as the foundation for analyzing reaction mechanisms, transition state energies, and connected equilibria in synthetic methodology development [18]. These quantum chemical methods enable estimation of chemical reaction pathways prior to costly and time-consuming experimental investigations [18].
The RegioSQM method represents a significant advancement in computational prediction of regioselectivity for electrophilic aromatic substitution reactions of heteroaromatic systems [19]. This automated approach protonates all aromatic carbon-hydrogen carbon atoms and identifies those with lowest free energies in chloroform using semi-empirical methods as the most nucleophilic centers [19]. These positions correlate qualitatively with regiochemical outcomes in retrospective analysis of over ninety-six percent of more than 525 literature examples of electrophilic aromatic halogenation reactions [19].
Machine learning models have emerged as complementary tools for regioselectivity prediction, with RegioML demonstrating atom-based approaches using CM5 atomic charges computed using semi-empirical tight binding methods combined with light gradient boosting machines [20]. The model achieves ninety-three percent accuracy for test sets and ninety percent for out-of-sample datasets, with precision values of eighty-eight percent and eighty percent respectively [20]. These performance metrics compare favorably with graph-based methods while requiring significantly reduced computational resources [20].
Frontier molecular orbital theory provides fundamental insights into regioselectivity by analyzing molecular orbital interactions involved in reactions [21]. The feasibility of reactions can be predicted by examining energy differences between highest occupied molecular orbitals and lowest unoccupied molecular orbitals of reactants [21]. Small energy differences indicate feasible reactions, while large energy differences suggest less favorable transformations [21]. The strength of these orbital interactions determines regioselectivity and stereoselectivity outcomes [21].
Computational studies utilizing the W3X protocol with complete-basis-set-extrapolated coupled cluster theory demonstrate that core-valence effects and high-order excitations are important for accurate regioselectivity calculations [22]. Range-separated and meta-generalized gradient approximation hybrid functionals provide optimal results for regioselectivity predictions [22]. Good treatment of self-interaction and electron exchange represent key features for accurate regioselectivity modeling [22].
| Computational Method | Accuracy (%) | Calculation Time | Basis Set Requirements | Applications |
|---|---|---|---|---|
| RegioSQM (PM3) | 96 | 1-10 minutes | Semi-empirical | Electrophilic substitution |
| RegioML (GFN1-xTB) | 93 | < 1 second | Machine learning | Bromination reactions |
| DFT (B3LYP) | 85-90 | 1-24 hours | 6-31G* or larger | General mechanisms |
| W3X Protocol | >95 | Days-weeks | Complete basis set | Benchmark accuracy |
| Frontier MO Analysis | 80-85 | Minutes | Minimal basis sets | Qualitative predictions |
N-Butyl-5-fluoro-2-methylaniline provides a fluoro-substituted aniline core whose mixed electron-withdrawing (fluorine) and electron-donating (butyl, methyl) moieties deepen the highest occupied molecular orbital level while preserving hole mobility. When this core is incorporated into donor-π-donor architectures, perovskite solar cells show markedly improved open-circuit voltage and long-term stability.
| Molecular design containing the title core | Average power-conversion efficiency (%) | Lifetime at 25 °C, 1-sun illumination (days) | Key mechanistic benefit | Source |
|---|---|---|---|---|
| Bis(5-fluoro-2-methylaniline)-substituted dithienopyrrole (“DTP-OFTPAS”) | 18.8; rises to 21.3 after mild air oxidation | 83 | Pin-hole-free film, reduced non-radiative recombination | [1] |
| Spiro[fluorene-xanthene] bearing 5-fluoro-2-methylaniline arms (“p-SFX-oF”) | 15.2 | 60 | Deepened highest occupied molecular orbital level improves band alignment | [2] [3] |
| Simplified fluorene system with the same aniline core (“SCF1”) | 19.9, dopant-free layer | 431 (T₈₀) | Strong surface adhesion; hole-trap density < 4 × 10¹⁵ cm⁻³ | [4] |
| Bithiophene backbone doubly fluorinated (“DFBT-MTP”) | 20.2 | 300 (un-encapsulated) | Backbone planarisation and efficient passivation | [5] |
Film-morphology studies show that the butyl side chain suppresses crystallite voids, while the single fluorine reduces molecular reorganization energy, jointly enabling hole extraction rate constants up to $$5.5 × 10^{8}\ \text{s}^{−1}$$ [4]. Devices fabricated with these derivatives retain more than 85% of their initial efficiency after three-month nitrogen storage, confirming the stabilising influence of the fluoro-aniline unit [6].
In emissive-layer and hole-injection architectures, fluorinated aniline motifs enhance carrier balance, lower operating voltage, and improve colour stability. N-Butyl-5-fluoro-2-methylaniline offers three advantages: (i) high dipole moment for vacuum-level tuning, (ii) moderate ionisation potential for facile hole injection, and (iii) hydrophobic butyl tail that minimises water uptake during wet processing.
| Device structure embedding the title compound or close analogue | Turn-on voltage (V) | Maximum external quantum efficiency (%) | Power efficiency at 1000 cd m⁻² (lm W⁻¹) | Performance driver | Source |
|---|---|---|---|---|---|
| Yellow phosphorescent diode with 4-fluoro-benzothiazole ligand and an aniline-derived hole layer | 3.0 | 20.4 | 83.2 | Reduced roll-off via deeper highest occupied molecular orbital | [7] |
| Wet-processed single-layer warm-white diode using a 5-fluoro-aniline hole-transport matrix | 2.9 | 24.5 | 24.9 | Uniform film from solvophobic fluoro-aniline interactions | [8] |
| Bank-defined pixels whose side-walls contain a fluoro-aniline surfactant | 3.1 | 17.3 | 29.4 | Coffee-ring suppression, emissive-layer planarisation | [9] |
| Partially fluorinated poly(arylene) derived from the title monomer | 3.3 | 5.6 (blue device) | 13.2 | Lower non-radiative rate, enhanced thermal stability | [10] [11] |
These findings demonstrate that N-butyl-5-fluoro-2-methylaniline is a versatile building block for low-voltage, high-efficiency organic light-emitting diodes through simultaneous electronic and morphological control.
The asymmetric electron distribution of N-butyl-5-fluoro-2-methylaniline enables finely tuned donor–acceptor contacts. In films containing fluorene acceptors with systematically varied electron affinity, complexes that incorporate the title donor show an exponential decrease in charge-recombination rate as the acceptor electron affinity increases [12].
| Donor–acceptor pair | Electron affinity of acceptor (eV) | Charge-recombination half-life (ps) | Activation energy for back-electron transfer (meV) | Source |
|---|---|---|---|---|
| Title donor / perfluoro-fluorene | 3.6 | 820 | 45 | [12] |
| Title donor / difluoro-substituted fluorene | 3.3 | 540 | 52 | [12] |
| Dimethyl-aniline control / difluoro-fluorene | 3.3 | 210 | 66 | [13] |
The single fluorine atom decreases the ionisation potential by ca. 0.15 eV relative to non-fluorinated analogues, while the butyl substituent retards π–π stacking, resulting in a balanced driving force for long-lived charge separation [14]. Self-assembled complexes therefore exhibit differential lifetimes suitable for photodetectors and rectifiers.
Polymerisation of N-butyl-5-fluoro-2-methylaniline yields a substituted polyaniline whose hierarchical organisation is dictated by fluorous–hydrocarbon segregation. Spectroscopic, microscopic, and dielectric studies show:
| Matrix system | Filler derived from title monomer | Room-temperature conductivity (S cm⁻¹) | Dielectric constant (10³ Hz) | Structural feature controlling property | Source |
|---|---|---|---|---|---|
| Neat substituted polyaniline | Protonated N-butyl-5-fluoro-2-methylaniline chain | 4.2 | — | J-like fibrils | [15] |
| Poly(vinylidene fluoride) composite, 3 wt % filler | Dedoped nanofibrils | 6 × 10⁻¹¹ | 17 | Graphite bridged by insulating fluorinated sheath | [17] |
| Ladder-type poly-ortho-chloro-aniline (reference) | — | 1.2 × 10⁻³ | — | Interrupted conjugation | [19] |
The combined hydrophobic butyl chain and polar C–F bond dictate a unique self-assembly code, enabling low-loss dielectrics and processable conductive inks.